molecular formula C11H10F3NO B2929598 2-methyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 341965-79-5

2-methyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2929598
CAS No.: 341965-79-5
M. Wt: 229.202
InChI Key: QBKXTWNGEJURPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (CAS 341965-79-5) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C11H10F3NO and a molecular weight of 229.20 g/mol, this acrylamide derivative is characterized by its trifluoromethylphenyl group . This compound is intended for use in scientific investigations only. Researchers are exploring the biological activities of related N-arylcinnamamides and acrylamides, which have shown significant potential in various research areas . Studies on analogous structures have demonstrated promising antistaphylococcal activity, including against methicillin-resistant Staphylococcus aureus (MRSA) strains, as well as antitubercular and antifungal properties . The mechanism of action for such compounds may include the inhibition of photosynthetic electron transport (PET) in chloroplasts, making them interesting candidates for biochemical studies . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Proper safety data sheets should be consulted before handling.

Properties

IUPAC Name

2-methyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-7(2)10(16)15-9-5-3-8(4-6-9)11(12,13)14/h3-6H,1H2,2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKXTWNGEJURPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-methyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group, is part of a broader class of compounds known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.

The mechanism of action for this compound involves several biochemical pathways:

  • Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration through cell membranes. This characteristic allows it to interact with various cellular targets effectively.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, potentially modulating enzymatic activity related to various metabolic pathways.
  • Receptor Binding : The compound may also bind to specific receptors, influencing cellular signaling pathways and contributing to its biological effects.

Biological Activity Overview

The biological activities of this compound have been explored in several contexts:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of N-arylcinnamanilides have shown promising activity against Staphylococcus aureus and methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MIC) reported as low as 12.9 µM . This suggests that this compound may possess similar antimicrobial efficacy.

Antiplasmodial Activity

In vitro studies have demonstrated that certain derivatives exhibit antiplasmodial activity against Plasmodium falciparum, with IC50 values ranging from 0.58 to 31 µM. Notably, compounds structurally related to this compound have shown effective inhibition comparable to standard antimalarial drugs like chloroquine .

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50/MIC ValuesReference
This compoundAntimicrobialTBD
(2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamideAntiplasmodial0.58 µM
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamideAntimicrobial12.9 µM

Scientific Research Applications

Biological Activities

N-phenylcinnamamide derivatives have been studied for their antibacterial, antimycobacterial, anti-inflammatory, and antifungal activities, highlighting their potential as multi-target agents .

Antimicrobial Potential: Research indicates that N-arylcinnamanilides, which share structural similarities with 2-methyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide, have been tested against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . One specific compound, (2 E)- N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, exhibited better activity against MRSA isolates than ampicillin, a commonly used antibiotic .

Anti-inflammatory Properties: Studies on N-arylcinnamanilides have also explored their anti-inflammatory potential using THP1-Blue™ NF-κB cells . Certain compounds, such as 14 (R = 2-CF3-4-F), 18 (R = 3-CF3-4-NO2), and 20 (R = 2,6-Br-3-Cl-4-F), showed the highest attenuation of the activity of the pro-inflammatory transcription nuclear factor (NF)-κB .

Related Research

Other research on related compounds highlights potential applications based on structural similarities :

  • Telomerase Inhibition: Novel compounds have been synthesized and evaluated as telomerase inhibitors using a telomeric repeat amplification protocol (TRAP) assay .
  • BIBR1532 Analogs: Studies involving BIBR1532, a telomerase inhibitor, indicate that a dog bone-shaped structure with two lipophilic heads separated by a four-atom linker is essential for activity .

Property Enhancement

The introduction of specific functional groups, such as nitrile groups, can enhance ligand-receptor interactions, offering a strategic approach for optimizing the properties of related compounds .

Safety Profile

Toxicological assessments of similar compounds suggest a favorable safety profile, with minimal adverse effects observed at therapeutic doses.

Summary Table

ApplicationCompound TypeKey Structural FeatureBiological Activity/Property
AntimicrobialN-arylcinnamanilidesTrifluoromethylphenyl groupEffective against Staphylococcus aureus and MRSA isolates
Anti-inflammatoryN-arylcinnamanilidesTrifluoromethylphenyl groupAttenuation of NF-κB activity
Telomerase InhibitionBIBR1532 analogsLipophilic heads with four-atom linkerPotential telomerase inhibition

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Bioactivity

Compound Name Substituents Biological Activity Key Findings Source
(2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (1j) -CF₃ at 3-phenyl (A-ring) and 4-phenyl (B-ring) Antimicrobial MICs: 0.15–5.57 µM (Staphylococcus aureus, MRSA); low cytotoxicity
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide (2p) -CF₃ (3,5-phenyl), -Cl (3,4-phenyl) Antiplasmodial IC₅₀ = 1.6 µM (Plasmodium falciparum 3D7)
Flutamide -NO₂ (4-phenyl), -CF₃ (3-phenyl), propanamide backbone Antiandrogen Clinically used for prostate cancer; inhibits androgen receptor binding
(2Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide -CN, cyclopropyl, -OH Unknown (structural analogue) Enhanced solubility due to polar cyano and hydroxy groups

Key Observations:

Antimicrobial Activity : Compounds with dual electron-withdrawing groups (e.g., -CF₃, -Cl) on aromatic rings exhibit superior activity. For example, 2p (dual -CF₃ and -Cl) showed submicromolar MICs against MRSA and Mycobacterium tuberculosis . In contrast, 2-methyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide lacks additional substituents, which may limit its potency.

Antiplasmodial Activity : Antiplasmodial efficacy correlates with lipophilicity and halogenation. Compound 2p’s IC₅₀ of 1.6 µM highlights the importance of -CF₃ and -Cl synergy .

Antiandrogen Activity : Flutamide’s nitro and trifluoromethyl groups are critical for binding to androgen receptors. The absence of a nitro group in the target compound may render it ineffective for this application .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties

Compound logP (Experimental) Molecular Weight (g/mol) Solubility Notes
This compound ~3.5 (estimated) 255.2 Low (hydrophobic -CF₃) Likely high membrane permeability
Flutamide 3.8 276.2 Low (logP = 3.8) Clinically approved with slow metabolism
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide (2p) 4.1 437.1 Very low High cytotoxicity at elevated doses
(2Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide 2.6 312.8 Moderate (due to -CN/-OH) Improved solubility vs. non-polar analogues

Key Observations:

  • Lipophilicity : The trifluoromethyl group increases logP, enhancing blood-brain barrier penetration but reducing aqueous solubility.
  • Cytotoxicity : Compounds with multiple -CF₃ groups (e.g., 2p) show higher cytotoxicity, whereas polar modifications (e.g., -CN/-OH) mitigate this issue .

Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups : -CF₃ and -Cl substituents enhance antimicrobial and antiplasmodial activity by stabilizing charge-transfer interactions with microbial enzymes .

Backbone Flexibility : The α,β-unsaturated carbonyl system in propenamides allows conjugation, improving binding to biological targets compared to saturated analogues (e.g., flutamide) .

Substituent Position : Para-substituted -CF₃ (as in the target compound) may optimize steric compatibility with hydrophobic binding pockets, whereas meta-substitution (e.g., flutamide) favors specific receptor interactions .

Q & A

Q. What are the optimal synthetic routes for 2-methyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves coupling 2-methylprop-2-enoic acid derivatives with 4-(trifluoromethyl)aniline. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like HATU or EDCI with DMAP to minimize side reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity, while maintaining temperatures below 40°C prevents decomposition of the trifluoromethyl group .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves unreacted aniline and byproducts. Yields >70% are achievable with stoichiometric control .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) confirms purity (>95%).
  • Spectroscopic analysis :
    • 1H/13C NMR : Verify enamide geometry (δ 5.8–6.2 ppm for vinyl protons; carbonyl C=O at ~168 ppm) and trifluoromethyl signals (δ -60 ppm in 19F NMR) .
    • X-ray crystallography : Resolve stereochemical ambiguities (e.g., Z/E configuration) via single-crystal diffraction, as demonstrated for structurally analogous enamide derivatives .

Q. What are the primary biological targets or activities reported for this compound?

Methodological Answer: While direct data on this compound is limited, structurally related benzamide and enamide derivatives exhibit:

  • Enzyme inhibition : Assays using kinase or protease targets (e.g., EGFR, HIV protease) with IC50 values in the micromolar range.
  • Cellular assays : Antiproliferative activity in cancer cell lines (e.g., MTT assays on HeLa or MCF-7 cells) via apoptosis induction .
  • Receptor binding : Radioligand competition assays (e.g., for GPCRs) to assess affinity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., SARS-CoV-2 main protease). Focus on optimizing hydrogen bonds between the enamide carbonyl and catalytic residues.
  • QSAR studies : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity using descriptors like logP and polar surface area .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives .

Q. How should researchers address contradictory data in biological assays (e.g., variable IC50 values across studies)?

Methodological Answer:

  • Orthogonal validation : Confirm activity via independent assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of inconsistency .
  • Structural analogs : Compare results with derivatives (e.g., replacing trifluoromethyl with nitro groups) to isolate electronic effects .

Q. What strategies are recommended for in vivo pharmacokinetic studies of this compound?

Methodological Answer:

  • Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility.
  • ADME profiling :
    • Plasma stability : LC-MS/MS to measure half-life in rodent plasma.
    • Tissue distribution : Radiolabeled compound (e.g., 14C) tracked via scintillation counting.
  • Metabolite identification : High-resolution mass spectrometry (HRMS) to detect hydroxylated or glucuronidated metabolites .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

  • Single-crystal growth : Slow evaporation from EtOH/water (1:1) at 4°C.
  • X-ray diffraction : Compare bond lengths (e.g., C-N in enamide vs. iminol tautomers). For example, a C-N bond <1.35 Å supports the enamide form, while >1.40 Å suggests iminol dominance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.